molecular formula C11H14N2S B5000579 5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 5571-83-5

5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B5000579
CAS RN: 5571-83-5
M. Wt: 206.31 g/mol
InChI Key: NMDZRTMSJGRLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound belonging to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in the ring. This particular compound and its derivatives have been the subject of numerous studies due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of thiazol-2-amine derivatives typically involves the cyclization of thiosemicarbazides or thioureas with α-haloketones or α,β-unsaturated carbonyl compounds. Specific methods for synthesizing related compounds have been described, such as the cyclization of substituted thiosemicarbazide in the presence of manganese(II) nitrate to yield thiadiazoles (Dani et al., 2013).

Molecular Structure Analysis

Molecular and electronic structure investigations often employ computational methods like Hartree–Fock (HF) and density functional theory (DFT) for geometry optimization, vibrational frequencies, and molecular orbital analysis. For instance, the molecular geometry and electronic structure of a similar compound, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, were elucidated through X-ray diffraction and DFT calculations (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazoles undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. The reactivity is often influenced by the substituents on the thiazole ring and the nature of the reacting species.

Physical Properties Analysis

The physical properties of thiazol-2-amines, such as solubility, melting point, and crystal structure, are crucial for their practical applications. X-ray crystallography provides detailed insights into the molecular conformation and crystal packing, as demonstrated in studies of related thiazole compounds (Wawrzycka-Gorczyca et al., 2011).

properties

IUPAC Name

5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8-5-3-4-6-10(8)13-11-12-7-9(2)14-11/h3-6,9H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDZRTMSJGRLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384352
Record name 5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5571-83-5
Record name 5-methyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.